(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is a bright, far-red fluorescent dye known for its high extinction coefficient and fluorescence quantum yield. It is relatively insensitive to solvent polarity and pH changes, making it a versatile tool in various scientific applications. Unlike highly water-soluble fluorophores, this compound has unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds .
Mechanism of Action
Target of Action
BODIPY 630/650-X, also known as Bodipy 630/650-X, is primarily used as a fluorescent probe for various biological targets . It is often conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection . It has been used as a fluorescent conjugate of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) .
Mode of Action
The NHS ester (or succinimidyl ester) of BODIPY 630/650-X is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Biochemical Pathways
The specific biochemical pathways affected by BODIPY 630/650-X depend on the biomolecule to which it is conjugated. The resulting bodipy 630/650-x conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Pharmacokinetics
The dye is typically dissolved in high-quality anhydrous dimethylformamide (dmf) or dimethylsulfoxide (dmso), and the reaction is carried out in 01-02 M sodium bicarbonate buffer, pH 83, at room temperature for 1 hour .
Result of Action
The resulting BODIPY 630/650-X conjugates display bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties can be useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
BODIPY 630/650-X dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds . The dye is stored in a refrigerator (-5 to -30°C) and protected from light .
Biochemical Analysis
Biochemical Properties
BODIPY 630/650-X plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The NHS ester (or succinimidyl ester) of BODIPY 630/650-X is commonly used to conjugate the dye to a protein or antibody . NHS esters can label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .
Cellular Effects
BODIPY 630/650-X has profound effects on various types of cells and cellular processes. It influences cell function by interacting with lipids, membranes, and other lipophilic compounds within the cell . Its unique hydrophobic properties make it an ideal tool for staining these components .
Molecular Mechanism
The molecular mechanism of BODIPY 630/650-X involves its interaction with biomolecules at the molecular level. This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, BODIPY 630/650-X exhibits stable fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make it useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is typically synthesized by reacting the dye with a succinimidyl ester (NHS ester). The NHS ester is dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and reacted in 0.1-0.2 M sodium bicarbonate buffer (pH 8.3) at room temperature for 1 hour . The reaction involves the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar protocols but on a larger scale. The dye is often purified using gel filtration columns such as Sephadex G-25 or BioGel P-30 to separate labeled antibodies from free dye .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate primarily undergoes conjugation reactions with primary amines. The NHS ester reacts with the amine groups to form stable amide bonds .
Common Reagents and Conditions
Reagents: NHS ester, dimethylformamide (DMF), dimethylsulfoxide (DMSO), sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, 1-hour reaction time
Major Products Formed
The major products formed are this compound conjugates, which exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate is widely used in various scientific fields:
Comparison with Similar Compounds
Similar Compounds
- Alexa Fluor 647
- Cyanine-5 (Cy5)
- Nile Blue
- DiIC1 (5) iodide
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate stands out due to its unique hydrophobic properties, making it ideal for staining lipophilic compounds. It also has a relatively long excited-state lifetime, which is useful for fluorescence polarization assays and two-photon excitation microscopy .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGLTNFAMQEEZ-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31BF2N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.